6-chloro-7-methoxy-1-benzothiophene
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Overview
Description
6-chloro-7-methoxy-1-benzothiophene is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are used in various fields, including pharmaceuticals and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 6-chloro-7-methoxy-1-benzothiophene, involves the aryne reaction with alkynyl sulfides. This method allows for the formation of benzothiophene derivatives in a one-step intermolecular manner. The reaction typically uses o-silylaryl triflates and alkynyl sulfides as starting materials .
Industrial Production Methods
Industrial production methods for benzothiophenes often involve transition-metal catalyzed reactions. These methods are advantageous due to their ability to introduce various functional groups and substitution patterns on the benzothiophene skeleton .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methoxy-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
6-chloro-7-methoxy-1-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 6-chloro-7-methoxy-1-benzothiophene involves its interaction with specific molecular targets and pathways. The presence of chlorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Similar in structure but contains an oxygen atom instead of sulfur.
Thiophene: Similar in structure but lacks the benzene ring.
Indole: Contains a nitrogen atom in the ring structure.
Uniqueness
6-chloro-7-methoxy-1-benzothiophene is unique due to the presence of both chlorine and methoxy groups on the benzothiophene ring.
Properties
CAS No. |
1427423-50-4 |
---|---|
Molecular Formula |
C9H7ClOS |
Molecular Weight |
198.7 |
Purity |
95 |
Origin of Product |
United States |
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